(1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

説明

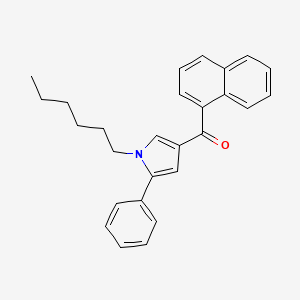

(1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is a synthetic organic compound featuring a pyrrole core substituted with a hexyl chain at the 1-position, a phenyl group at the 5-position, and a naphthalen-1-yl methanone moiety at the 3-position. Its molecular structure combines aromatic and aliphatic components, contributing to unique physicochemical properties. The naphthalenyl group provides a bulky aromatic system, which may facilitate π-π stacking interactions in biological or crystalline environments .

This suggests that the target compound may share similar biochemical interaction pathways, though specific activity remains unconfirmed.

特性

IUPAC Name |

(1-hexyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO/c1-2-3-4-10-18-28-20-23(19-26(28)22-13-6-5-7-14-22)27(29)25-17-11-15-21-12-8-9-16-24(21)25/h5-9,11-17,19-20H,2-4,10,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMYAMAGHYHNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658823 | |

| Record name | (1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914458-20-1 | |

| Record name | 1-Hexyl-2-phenyl-4-(1-naphthoyl)pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914458-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-147 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ6N4B8QWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

JWH-147の合成経路は、広く文書化されていません。これは、中枢CB1受容体(Ki = 11 nM)と末梢CB2受容体(Ki = 7.1 nM)の両方に高い親和性を持つことが知られています 。JWH-147は主に研究目的で使用されるため、工業生産方法は確立されていません。

化学反応の分析

JWH-147は、酸化、還元、置換など、さまざまな化学反応を受ける可能性があります。残念ながら、これらの反応の特定の試薬と条件は、文献では不足しています。これらの反応から形成される主要な生成物も、広く研究されていません。

4. 科学研究アプリケーション

JWH-147は、いくつかの科学分野で応用されています。

化学: 研究者は、カンナビノイド受容体との相互作用を研究して、それらの結合メカニズムを理解しています。

生物学: 調査では、細胞プロセスとシグナル伝達経路への影響が調査されています。

医学: 医療目的で承認されていませんが、JWH-147の鎮痛特性は、疼痛管理研究に関連しています。

産業: 治療薬としての可能性は、創薬への関心を高めています。

科学的研究の応用

JWH-147 finds applications in several scientific fields:

Chemistry: Researchers study its interactions with cannabinoid receptors to understand their binding mechanisms.

Biology: Investigations explore its impact on cellular processes and signaling pathways.

Medicine: Although not approved for medical use, JWH-147’s analgesic properties make it relevant for pain management research.

Industry: Its potential as a therapeutic agent drives interest in drug development.

作用機序

この化合物は、CB1とCB2の両方の受容体に結合することで効果を発揮します。これらの受容体は、エンドカンナビノイド系の一部であり、疼痛調節、免疫応答、およびその他の生理学的プロセスに関与しています。JWH-147の分子標的と経路は、まだ調査中です。

6. 類似の化合物との比較

JWH-147は、CB1とCB2の両方の受容体への二重親和性によって際立っています。類似の化合物には、JWH-030やJWH-307などのその他の合成カンナビノイドが含まれます。

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Implications

The table below summarizes key structural differences between the target compound and its analogs:

*Estimated based on structural similarity to .

Key Observations:

Fluorinated alkyl chains (e.g., AM-2201’s 5-fluoropentyl) improve metabolic stability by resisting oxidative degradation .

Aromatic Groups: Naphthalen-1-yl methanone (target compound) offers greater steric bulk and π-system complexity than phenyl or acetyl groups (e.g., ’s ethanone derivative) . This may enhance receptor binding affinity in cannabinoid analogs.

Core Heterocycle: Pyrrole-based compounds (target, ) exhibit different electronic profiles compared to indole derivatives (FUB-JWH-018, AM-2201).

Fluorination :

Physicochemical and Functional Comparisons

- Solubility: AM-2201’s solubility in ethanol (~5 mg/ml) suggests that naphthalenyl methanones with fluorinated alkyl chains may have moderate polar solvent compatibility. The target compound’s solubility is likely lower due to its longer hexyl chain.

- Molecular Weight : The target compound’s higher molecular weight (~413.5 g/mol) compared to AM-2201 (~359.4 g/mol) may limit bioavailability under Lipinski’s rule of five guidelines.

- Synthetic Accessibility : Pyrrole derivatives (target, ) are synthetically simpler than indole-based analogs, which require multi-step functionalization .

生物活性

(1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, with the molecular formula C27H27NO and a molecular weight of 381.5 g/mol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a hexyl and phenyl group, as well as a naphthalene moiety. Its structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that derivatives of pyrrole and naphthalene exhibit a range of biological activities, including:

- Antitumor Activity: Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation.

- Antibacterial Effects: The structural components may confer antibacterial properties, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Properties: Similar compounds have been reported to modulate inflammatory responses.

The mechanisms through which this compound exerts its effects may involve:

- Inhibition of Cell Signaling Pathways: Many biologically active compounds interact with key signaling pathways involved in cell growth and apoptosis.

- Antioxidant Activity: The presence of phenolic structures can contribute to antioxidant effects, protecting cells from oxidative stress.

- Enzyme Inhibition: Compounds like this may inhibit specific enzymes linked to disease processes, such as cyclooxygenases (COX) involved in inflammation.

Antitumor Activity

A study conducted on pyrrole derivatives demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antibacterial Effects

In vitro tests revealed that naphthalene derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was noted as a primary mechanism of action .

Anti-inflammatory Effects

Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that this compound may also exert anti-inflammatory effects by modulating immune responses .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。